2-(3-Methyl-1H-imidazol-3-ium-1-yl)-5-nitropyridin-1-ium-1-olate 4-methylbenzene-1-sulfonate
Description
The compound 2-(3-Methyl-1H-imidazol-3-ium-1-yl)-5-nitropyridin-1-ium-1-olate 4-methylbenzene-1-sulfonate is a nitro-substituted heterocyclic salt featuring an imidazolium-pyridinium core and a 4-methylbenzenesulfonate counterion. Its synthesis likely involves nucleophilic substitution or sulfonation reactions, analogous to methods described for related imidazole derivatives (e.g., using p-methylbenzenesulfonyl chloride and triethylamine in dichloromethane) . The nitro group enhances electron-withdrawing properties, while the aromatic sulfonate contributes to solubility and crystallinity.
Properties
IUPAC Name |
4-methylbenzenesulfonate;2-(3-methylimidazol-3-ium-1-yl)-5-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N4O3.C7H8O3S/c1-10-4-5-11(7-10)9-3-2-8(13(15)16)6-12(9)14;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUESBNLGAGIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)C2=[N+](C=C(C=C2)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methyl-1H-imidazol-3-ium-1-yl)-5-nitropyridin-1-ium-1-olate 4-methylbenzene-1-sulfonate , commonly referred to as MIPS , has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
MIPS has the molecular formula and a molecular weight of approximately 392.39 g/mol. The compound features a pyridine and imidazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
MIPS exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that MIPS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has shown that MIPS possesses anticancer properties, particularly against human cancer cell lines. In vitro studies utilizing the MTT assay revealed that MIPS significantly reduced cell viability in breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The compound was found to induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and Annexin V staining.
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, MIPS has been investigated for neuroprotective effects. Studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's. The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 10 µM.
The biological activities of MIPS can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MIPS has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Properties : By reducing ROS levels, MIPS protects neuronal cells from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of MIPS against multi-drug resistant strains of bacteria isolated from patients with urinary tract infections. Results indicated a notable reduction in bacterial load post-treatment with MIPS compared to standard antibiotics.
Case Study 2: Cancer Treatment
A preclinical trial assessed the effects of MIPS on tumor growth in xenograft models of breast cancer. Tumor size was significantly reduced in treated groups compared to controls, with no observed toxicity in normal tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
Imidazole Ring Modifications
- Target Compound : Contains a 3-methylimidazolium moiety fused to a 5-nitropyridinium-olate system. The nitro group increases polarity and may influence redox behavior or hydrogen-bonding capacity.
- Styryl-Substituted Analog () : The compound 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate replaces the pyridinium group with a styryl (vinylbenzene) substituent. This aromatic extension likely enhances π-π stacking interactions but reduces polarity compared to the nitro-pyridinium system .
- Trifluoromethylphenyl Derivative () : 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate features a trifluoromethyl group, which introduces strong electron-withdrawing effects and lipophilicity, contrasting with the target’s hydrophilic nitro-pyridinium core .
Sulfonate Counterions
- Target Compound : Uses 4-methylbenzenesulfonate, which increases molecular weight and may improve thermal stability due to aromatic rigidity.
- Methanesulfonate Analog () : Smaller and more polar than the target’s counterion, methanesulfonate likely enhances aqueous solubility but offers weaker van der Waals interactions in crystal packing .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target’s higher molecular weight (estimated) compared to ’s compound reflects its bulkier pyridinium-olate and sulfonate groups.
- Solubility trends suggest that methanesulfonate derivatives () are more readily dissolved in polar aprotic solvents, while aromatic sulfonates (target, ) may favor organic media.
Crystallographic and Structural Insights
- Intermolecular Interactions : highlights that nitro and sulfonate groups participate in C–H···O/N hydrogen bonds, forming 3D networks . The target compound’s nitro-pyridinium system is expected to exhibit similar interactions, with additional stabilization from the methylbenzenesulfonate’s aromatic ring.
- Crystal Packing : Styryl derivatives () may prioritize π-π stacking due to their extended aromatic systems, whereas the target’s ionic pyridinium-olate core could favor ionic lattice interactions .
- Validation : Structural parameters (bond lengths, angles) for nitroimidazole derivatives are consistent across studies, as validated by tools like PLATON () .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield?
The synthesis typically involves multi-step reactions, including imidazole ring formation and subsequent functionalization. Key parameters include:
- Temperature control : Optimal ranges (e.g., 25–80°C) to prevent side reactions.
- Catalyst selection : Use of K₂CO₃ or similar bases to facilitate nucleophilic substitutions .
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity in heterocyclic condensations . Methodological optimization via Design of Experiments (DoE) can systematically identify critical variables .
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>98%) .
- FT-IR : Identifies functional groups (e.g., sulfonate, nitro) through characteristic absorption bands .
Q. What are the critical stability considerations for storing this compound?
- Storage conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Degradation monitoring : Regular HPLC analysis to detect byproducts; UV-Vis spectroscopy tracks nitro group stability .
Q. What purification techniques ensure high purity (>98%) of the final product?
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .
- Recrystallization : Solvent pairs (e.g., ethanol/water) refine crystalline products .
Advanced Research Questions
Q. How can computational reaction path search methods guide the design of novel derivatives?
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and intermediates for nitro-group modifications .
- Machine learning : Train models on existing imidazole derivatives to prioritize synthetic targets with desired properties (e.g., solubility, reactivity) .
Q. What strategies resolve contradictions in catalytic activity data between theoretical models and experimental results?
- Feedback loops : Integrate experimental kinetic data into computational models to refine activation energy estimates .
- Sensitivity analysis : Identify variables (e.g., solvent dielectric constant) that disproportionately affect outcomes using DoE .
Q. How do solvent polarity and counterion effects influence reactivity in nucleophilic substitutions?
- Solvent screening : Compare rates in DMSO (high polarity) vs. THF (low polarity) to optimize charge stabilization .
- Counterion exchange : Replace sulfonate with triflate to enhance leaving-group ability, monitored via ¹⁹F NMR .
Q. What reactor design principles optimize scalability for multi-step syntheses?
- Continuous-flow systems : Minimize intermediate isolation steps and improve heat/mass transfer for nitro-group reactions .
- Membrane separation : Inline purification reduces downtime between steps .
Q. How to apply chemometric models to analyze structure-activity relationships in derivatives?
- Partial Least Squares (PLS) regression : Correlate structural descriptors (e.g., Hammett constants) with biological activity .
- Cluster analysis : Group derivatives by substituent patterns to identify activity trends .
Q. What mechanistic insights explain unexpected byproduct formation during synthesis?
- Isotopic labeling : Use ¹⁵N-labeled amines to trace nitro-group reduction pathways .
- Crystallography : Single-crystal X-ray diffraction reveals steric clashes causing regioselectivity issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
